molecular formula C19H23NO3 B023620 rac 5-Carboxy Desisopropyl Tolterodine CAS No. 214601-13-5

rac 5-Carboxy Desisopropyl Tolterodine

Cat. No. B023620
M. Wt: 313.4 g/mol
InChI Key: LXKJBTVDQUGPBU-UHFFFAOYSA-N
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Description

“rac 5-Carboxy Desisopropyl Tolterodine” is a metabolite of tolterodine . It has a molecular weight of 313.39 and a molecular formula of C19H23NO3 . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of “rac 5-Carboxy Desisopropyl Tolterodine” is C19H23NO3 . This indicates that it contains 19 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“rac 5-Carboxy Desisopropyl Tolterodine” is a solid substance that is soluble in DMSO and methanol . It has a melting point of 189-195°C (dec.) and a predicted boiling point of 507.12°C at 760 mmHg . The predicted density is 1.15 g/cm3, and the predicted refractive index is n20D 1.58 .

Scientific Research Applications

  • Pharmacokinetics and Metabolism :

    • Tolterodine and its metabolites, including rac 5-Carboxy Desisopropyl Tolterodine, have been extensively studied for their pharmacokinetic properties. One study found that tolterodine is metabolized along two pathways, yielding the 5-hydroxymethyl metabolite and then the 5-carboxylic acid metabolite, which includes rac 5-Carboxy Desisopropyl Tolterodine (Andersson, Lindgren, & Postlind, 1998).
    • Another study explored the metabolic pathways of tolterodine in human liver microsomes, highlighting the formation of metabolites including rac 5-Carboxy Desisopropyl Tolterodine (Postlind, Danielson, Lindgren, & Andersson, 1998).
  • Development of Prodrugs :

    • The development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine, which might relate to rac 5-Carboxy Desisopropyl Tolterodine, was discussed in a study. This highlights the application in improving bioavailability and therapeutic efficacy for overactive bladder treatment (Malhotra, Gandelman, Sachse, Wood, & Michel, 2009).
  • Electrochemical Behavior and Analysis :

    • The electrochemical oxidation of 5-hydroxymethyl tolterodine and the identification of its oxidation products were studied. This research provides insights into the chemical behavior and analytical methods for studying tolterodine and its metabolites (Kučerová, Skopalová, Kučera, Táborský, Svecova, Lemr, Cankař, & Barták, 2016).
  • Bladder Selectivity and Antimuscarinic Action :

    • The bladder selectivity and antimuscarinic action of tolterodine and its metabolites, including rac 5-Carboxy Desisopropyl Tolterodine, have been explored to understand their therapeutic effects on overactive bladder. A study highlighted the potential of tolterodine and its metabolites to selectively target urinary bladder over salivary glands (Nilvebrant, Hallén, & Larsson, 1997).

properties

IUPAC Name

4-hydroxy-3-[1-phenyl-3-(propan-2-ylamino)propyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-13(2)20-11-10-16(14-6-4-3-5-7-14)17-12-15(19(22)23)8-9-18(17)21/h3-9,12-13,16,20-21H,10-11H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKJBTVDQUGPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439391
Record name 4-Hydroxy-3-{1-phenyl-3-[(propan-2-yl)amino]propyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac 5-Carboxy Desisopropyl Tolterodine

CAS RN

214601-13-5
Record name 4-Hydroxy-3-{1-phenyl-3-[(propan-2-yl)amino]propyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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